molecular formula C16H10F3NO3 B13079860 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde

4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde

Cat. No.: B13079860
M. Wt: 321.25 g/mol
InChI Key: UVKFPIDVKYSEHD-UHFFFAOYSA-N
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Description

4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of a trifluoromethoxy group, exhibits unique chemical properties that make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, with a focus on scalability and cost-effectiveness. Advanced techniques such as continuous flow synthesis and the use of heterogeneous catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include indole derivatives with modified functional groups, such as carboxylic acids, alcohols, and halogenated indoles .

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation and viral replication .

Properties

Molecular Formula

C16H10F3NO3

Molecular Weight

321.25 g/mol

IUPAC Name

4-hydroxy-5-[2-(trifluoromethoxy)phenyl]-1H-indole-3-carbaldehyde

InChI

InChI=1S/C16H10F3NO3/c17-16(18,19)23-13-4-2-1-3-10(13)11-5-6-12-14(15(11)22)9(8-21)7-20-12/h1-8,20,22H

InChI Key

UVKFPIDVKYSEHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C3=C(C=C2)NC=C3C=O)O)OC(F)(F)F

Origin of Product

United States

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